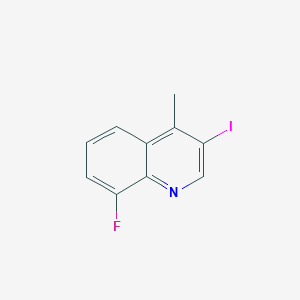
8-Fluoro-3-iodo-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-iodo-4-methylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method includes the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI in 1-methyl-pyrrolidin-2-one, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclization reactions and cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the use of boron reagents, is a widely applied method for the industrial synthesis of such compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-3-iodo-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine or iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
8-Fluoro-3-iodo-4-methylquinoline has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and as a potential antibacterial and antiviral agent.
Medicine: Due to its biological activity, it is explored for potential therapeutic applications, including antimalarial and antineoplastic treatments.
Industry: The compound finds applications in the development of liquid crystals and as a component in cyanine dyes.
Wirkmechanismus
The mechanism of action of 8-Fluoro-3-iodo-4-methylquinoline involves its interaction with various molecular targets and pathways. The incorporation of fluorine enhances its ability to inhibit specific enzymes, while the iodine atom contributes to its unique reactivity. The compound’s structure allows it to bind to enzyme active sites, disrupting their normal function and leading to antibacterial, antiviral, and antineoplastic effects .
Vergleich Mit ähnlichen Verbindungen
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Comparison: Compared to these similar compounds, 8-Fluoro-3-iodo-4-methylquinoline stands out due to its unique combination of fluorine and iodine atoms, which enhance its biological activity and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H7FIN |
|---|---|
Molekulargewicht |
287.07 g/mol |
IUPAC-Name |
8-fluoro-3-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H7FIN/c1-6-7-3-2-4-8(11)10(7)13-5-9(6)12/h2-5H,1H3 |
InChI-Schlüssel |
YKCSGLWMIGPKLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C(C2=NC=C1I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxaspiro[3.4]octan-1-amine](/img/structure/B13562114.png)
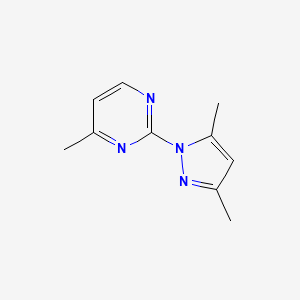
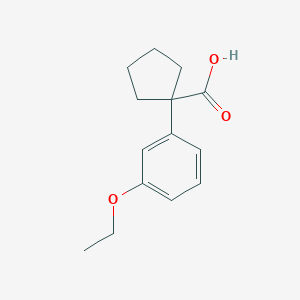
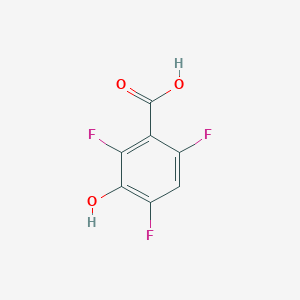
![6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid](/img/structure/B13562133.png)
![Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)
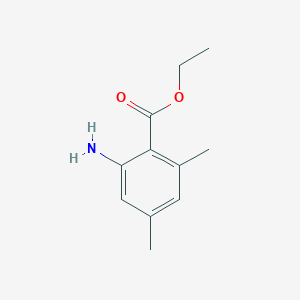
![2-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562154.png)
![rel-(2R)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoicacid](/img/structure/B13562166.png)
![1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid](/img/structure/B13562178.png)
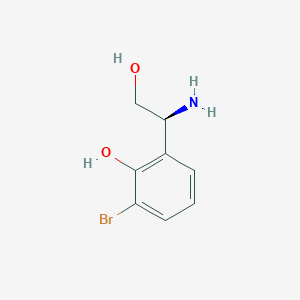
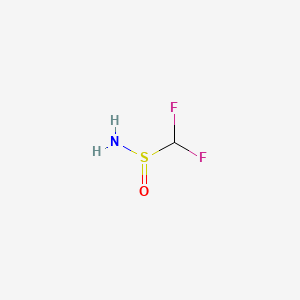
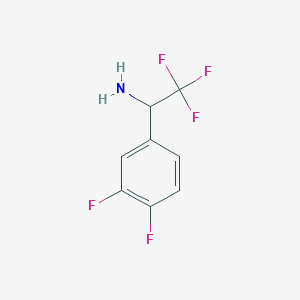
![2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13562199.png)
